Diethyl 2,2'-sulfanediylbis(3-oxobutanoate)
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Overview
Description
Diethyl 2,2’-sulfanediylbis(3-oxobutanoate) is an organic compound with the molecular formula C12H18O6S It is a diester derivative of 3-oxobutanoic acid, featuring a sulfur atom bridging two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-sulfanediylbis(3-oxobutanoate) typically involves the reaction of ethyl acetoacetate with sulfur dichloride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and sulfur dichloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a low to moderate range to control the reaction rate.
Product Isolation: The product is isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of diethyl 2,2’-sulfanediylbis(3-oxobutanoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-sulfanediylbis(3-oxobutanoate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2’-sulfanediylbis(3-oxobutanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,2’-sulfanediylbis(3-oxobutanoate) involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions or other electrophilic centers, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar ester structure but lacks the sulfur atom.
Ethyl acetoacetate: A precursor in the synthesis of diethyl 2,2’-sulfanediylbis(3-oxobutanoate).
Sulfur-containing esters: Compounds with similar sulfur-bridged ester structures.
Properties
CAS No. |
51270-71-4 |
---|---|
Molecular Formula |
C12H18O6S |
Molecular Weight |
290.33 g/mol |
IUPAC Name |
ethyl 2-(1-ethoxy-1,3-dioxobutan-2-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C12H18O6S/c1-5-17-11(15)9(7(3)13)19-10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3 |
InChI Key |
QKTXNWYEAHBDIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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